molecular formula C18H14N4O5S B2773870 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-90-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Katalognummer: B2773870
CAS-Nummer: 862976-90-7
Molekulargewicht: 398.39
InChI-Schlüssel: BEBYMLJUAUJUTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that belongs to the class of oxadiazole derivatives.

Wirkmechanismus

Target of Action

CCG-29231, also known as N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

CCG-29231 inhibits the Rho/MRTF/SRF transcription pathway . This pathway regulates gene transcription, and its inhibition can lead to changes in cellular function . The exact molecular target of CCG-29231 within this pathway is currently unclear .

Biochemical Pathways

The Rho/MRTF/SRF pathway plays a crucial role in regulating mitochondrial function . CCG-29231, by inhibiting this pathway, can affect mitochondrial function and dynamics . It has been shown to regulate genes involved in these processes, leading to changes in cellular metabolism .

Pharmacokinetics

Related compounds such as ccg-203971 and ccg-232601 have been studied for their pharmacokinetic properties . These studies have shown that these compounds can be effectively administered orally, suggesting that CCG-29231 may have similar properties .

Result of Action

The inhibition of the Rho/MRTF/SRF pathway by CCG-29231 leads to changes in mitochondrial function . These changes include the repression of oxidative phosphorylation and an increase in glycolysis . This shift in metabolic activity can have various effects on the cell, including changes in energy production and the induction of oxidative stress .

Action Environment

The action of CCG-29231 can be influenced by various environmental factors. While specific studies on CCG-29231 are lacking, research in the field of epigenetics suggests that environmental signals can shape gene expression and subsequent health outcomes . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of CCG-29231.

Vorbereitungsmethoden

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole intermediate. This intermediate is then reacted with 1,3-dioxolo[4,5-f][1,3]benzothiazol-6-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature controls .

Analyse Chemischer Reaktionen

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can be compared with other oxadiazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications The unique combination of the oxadiazole and benzothiazole moieties in N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[730

Biologische Aktivität

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an oxadiazole ring and multiple functional groups such as methoxy and thiol moieties. These structural characteristics are crucial for its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₄S
Molecular Weight 378.42 g/mol
CAS Number 941883-17-6

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that it inhibits cell growth by inducing apoptosis and interfering with cell cycle progression. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis (caspase activation) and cell cycle regulation (cyclin-dependent kinases).

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentrations (MICs) were recorded at concentrations as low as 32 µg/mL against these strains.
Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In vivo studies have suggested that the compound possesses anti-inflammatory properties:

  • Model Used : Carrageenan-induced paw edema in rats.
    • Results indicated a significant reduction in edema compared to control groups.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Interaction : Potential binding to receptors that regulate apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in cancer cells.

Case Studies

A notable study published in a peer-reviewed journal highlighted the efficacy of this compound in a xenograft model of breast cancer:

  • Study Design : Mice were implanted with MCF-7 cells and treated with varying doses of the compound.
    • Results showed a dose-dependent reduction in tumor volume after four weeks of treatment.

Eigenschaften

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-23-9-3-4-10(12(5-9)24-2)16-21-22-17(27-16)20-18-19-11-6-13-14(26-8-25-13)7-15(11)28-18/h3-7H,8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYMLJUAUJUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.